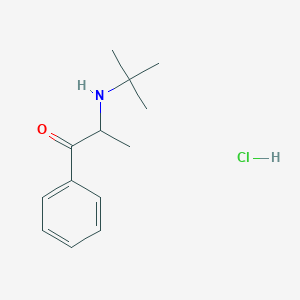

2-(tert-Butylamino)propiophenone Hydrochloride

Overview

Description

Preparation Methods

The synthesis of Altinicline maleate involves several steps:

Starting Material: The process begins with 5-bromo-3-pyridinecarboxylic acid.

Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.

Ester Formation: The acid chloride is then converted to an ester by treatment with ethanol in 1,2-dichloroethane.

Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide, followed by refluxing in aqueous hydrochloric acid to yield a pyrroline derivative.

Reduction: The pyrroline derivative is reduced with sodium borohydride in the presence of N-carbobenzyloxy-L-proline to yield an enantiomerically enriched pyrrolidine.

Reductive Methylation: The pyrrolidine is reductively methylated using aqueous formaldehyde and formic acid.

Coupling Reaction: The resulting N-methylpyrrolidine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine in tetrahydrofuran.

Desilylation and Salt Formation: The trimethylsilyl group is removed using cesium carbonate in refluxing methanol, and the final product is converted to the maleate salt by treatment with maleic acid in methanol.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's synthetic utility primarily involves alkylation and amination processes. Key findings include:

-

Bromoketone intermediates : Reaction of 3-chloropropiophenone derivatives with tert-butylamine under nitrogen atmosphere yields target compounds via nucleophilic substitution .

-

Structural diversification : Substitution reactions with cyclopentylamine, piperidine, or other amines produce analogues with modified pharmacological profiles .

Example Reaction Pathway :

Photoreactive Modifications

The compound serves as a precursor for photoreactive probes in biochemical studies:

-

SADU-3-72 Synthesis : Iodination and azide incorporation at the 3'-position generates (±)-2-(tert-butylamino)-3'-[¹²⁵I]-iodo-4'-azidopropiophenone, a photoreactive analogue used to map nicotinic acetylcholine receptor binding sites .

-

UV-induced crosslinking : This derivative undergoes photochemical reactions under UV light, enabling covalent attachment to target proteins for structural analysis .

Key Reaction :

Biochemical Interactions

While not traditional "reactions," its interactions with biological systems are mechanistically significant:

-

Nicotinic receptor binding : Competes with channel blockers like tetracaine and TCP (thienylcyclohexylpiperidine) in a state-dependent manner (IC₅₀ = 1.2 μM in desensitized state) .

-

Inhibition kinetics : Displays non-competitive antagonism by binding to the M2 helix leucine ring (δLeu²⁶⁵, βLeu²⁵⁷) within ion channels .

Stability and Degradation

-

Solubility : Limited solubility in chloroform and methanol, requiring polar aprotic solvents for reactions .

Comparative Reactivity of Analogues

Modifications to the alkyl chain or aromatic ring alter reactivity:

Scientific Research Applications

Altinicline maleate has been extensively studied for its potential therapeutic applications:

Psychiatry: The compound has demonstrated antidepressant activity in preclinical studies.

Pharmacology: Research has focused on its ability to increase dopamine release, which is beneficial in treating neurological disorders.

Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Mechanism of Action

Altinicline maleate exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors, particularly the α4β2 subtype . This activation leads to an increase in dopamine release in the brain, which helps alleviate symptoms of neurological disorders such as Parkinson’s disease . The compound’s selectivity for the α4β2 subtype is crucial for its therapeutic effects, as this receptor subtype is involved in modulating dopamine release .

Comparison with Similar Compounds

Altinicline maleate is unique due to its high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. Similar compounds include:

Varenicline: Another nicotinic acetylcholine receptor agonist, but with different receptor subtype selectivity.

Nicotine: A non-selective agonist that affects multiple nicotinic acetylcholine receptor subtypes.

Altinicline maleate’s unique selectivity profile makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(tert-Butylamino)propiophenone hydrochloride is a synthetic organic compound with significant implications in pharmacology, primarily as a precursor in the synthesis of bupropion, an antidepressant and smoking cessation aid. Understanding its biological activity is crucial for exploring its potential therapeutic applications and interactions.

Chemical Structure and Properties

The compound has the molecular formula C13H17ClN and a molecular weight of 241.76 g/mol. It features a tert-butylamino group attached to the second position of the phenyl ring of propiophenone, classifying it as an aromatic ketone. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter levels.

This compound exhibits biological activity mainly through its association with bupropion, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism enhances the levels of norepinephrine and dopamine in the brain, leading to antidepressant effects. Research indicates that compounds related to this structure can influence mood regulation and may be beneficial in treating depression and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antidepressant Effects : Its role as a precursor for bupropion links it to mood regulation and antidepressant properties.

- Potential Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant applications, although more research is needed to establish efficacy.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, indicating broader therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bupropion | Propiophenone backbone with chlorine | Established antidepressant; NDRI activity |

| Methamphetamine | Phenethylamine structure | Potent stimulant; significant abuse potential |

| Phenylethylamine | Simple phenethylamine structure | Basic amine; less complex pharmacology |

| 4-Methylaminorex | Similar amine structure | Stimulant properties; less common |

Uniqueness : The specific tert-butylamino substitution enhances the pharmacological properties of this compound compared to simpler amines or derivatives lacking this bulky group.

Case Studies and Research Findings

Several studies have evaluated the biological activity of bupropion analogues derived from this compound. Notably:

- Inhibition of Monoamine Uptake : Research demonstrated that certain analogues inhibited dopamine (DA) and norepinephrine (NE) uptake with IC50 values significantly lower than those for bupropion itself, indicating enhanced potency .

- Antinociceptive Effects : In animal models, some derivatives exhibited stronger antinociceptive effects than bupropion, suggesting potential applications in pain management .

- Neurotransmitter Interaction Studies : Interaction studies revealed that bupropion and its analogues bind effectively to dopamine and norepinephrine transporters, enhancing neurotransmitter levels in synaptic clefts .

Properties

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979206 | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63199-74-6 | |

| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.